[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3,5,6-trimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a trimethyl-substituted benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the attachment of the trimethyl-benzofuran moiety via a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and benzofuran moieties.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and benzofuran rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance binding affinity, while the benzofuran moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
- 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
Uniqueness: The unique combination of the benzimidazole, piperidine, and benzofuran moieties in 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,5,6-trimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C24H25N3O2/c1-14-12-18-16(3)22(29-21(18)13-15(14)2)24(28)27-10-8-17(9-11-27)23-25-19-6-4-5-7-20(19)26-23/h4-7,12-13,17H,8-11H2,1-3H3,(H,25,26) |
InChI Key |
ZBRWJDYQLWRGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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